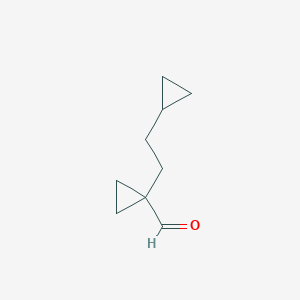
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H14O It features a cyclopropane ring substituted with a cyclopropylethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the cyclopropanation reaction for higher yields and purity, possibly using continuous flow reactors and advanced catalytic systems to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Cyclopropylethyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the reaction conditions.
Scientific Research Applications
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In organic synthesis, the compound’s reactivity is primarily due to the strained cyclopropane ring and the reactive aldehyde group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6.
Cyclobutane: A four-membered ring compound with the formula C4H8.
Cyclopentane: A five-membered ring compound with the formula C5H10.
Uniqueness
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde functional groupThe compound’s structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The aldehyde group can react with amino acids containing nucleophilic side chains, such as cysteine and lysine, leading to enzyme inhibition or modulation of metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related cyclopropane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The minimum inhibitory concentration (MIC) values for these compounds suggest a potential for development into therapeutic agents.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyclopropane derivatives, including this compound. The results demonstrated that modifications at specific positions on the cyclopropane ring significantly affected the MIC values against M. smegmatis, indicating structure-activity relationships that could guide future drug design .
- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies involving enzyme assays revealed that this compound could act as a competitive inhibitor for specific dehydrogenases, altering metabolic flux in cellular systems .
Data Tables
| Biological Activity | MIC (µg/mL) | Target Organism |
|---|---|---|
| Antimicrobial Activity | ≤ 64 | Mycobacterium smegmatis |
| Enzyme Inhibition (Dehydrogenase) | Varies | Metabolic Pathways |
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(5-6-9)4-3-8-1-2-8/h7-8H,1-6H2 |
InChI Key |
CWLUAYKGMJHIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















